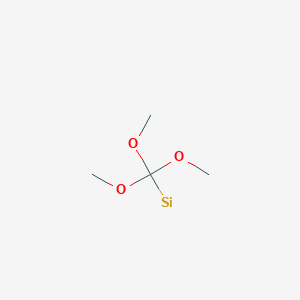
(Trimethoxysilyl)methane;Methyltrimethoxysilane; Methyltrimethyloxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, free-flowing liquid commonly used as a crosslinker in the preparation of polysiloxane polymers . This compound is notable for its role in creating hydrophobic surfaces and enhancing the mechanical properties of materials.
Preparation Methods
Methyltrimethoxysilane is typically synthesized from methyltrichlorosilane and methanol through an alcoholysis reaction. The reaction proceeds as follows :
[ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
This reaction is usually carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to methyltrimethoxysilane. Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction parameters to optimize yield and purity .
Chemical Reactions Analysis
Methyltrimethoxysilane undergoes various chemical reactions, including hydrolysis and condensation. The hydrolysis of methyltrimethoxysilane can proceed under both acidic and basic conditions, leading to the formation of silanols and eventually polysiloxanes . The general reaction for hydrolysis is:
[ \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Under acidic conditions, the rate of hydrolysis decreases with each successive step, while under basic conditions, the rate increases . Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols and polysiloxanes.
Scientific Research Applications
Methyltrimethoxysilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds and as a crosslinker in the preparation of polysiloxane polymers . In biology and medicine, it is used to create hydrophobic surfaces on medical devices and implants, enhancing their biocompatibility and reducing the risk of infection . In industry, methyltrimethoxysilane is used in the production of coatings, adhesives, and sealants, providing improved mechanical properties and durability .
Mechanism of Action
The mechanism of action of methyltrimethoxysilane involves its hydrolysis and condensation reactions, leading to the formation of silanols and polysiloxanes. These reactions occur through nucleophilic attack on the silicon atom, resulting in the displacement of methoxy groups and the formation of silanol groups . The silanol groups can further condense to form polysiloxane networks, which contribute to the compound’s crosslinking properties and its ability to enhance the mechanical strength of materials .
Comparison with Similar Compounds
Methyltrimethoxysilane is similar to other organosilicon compounds such as octyltrimethoxysilane and hexamethyldisilazane. it is unique in its ability to form smaller gel pores and its chemical stability in various solutions . Other similar compounds include phenyltrimethoxysilane, vinyltrimethoxysilane, and 3-mercaptopropyltrimethoxysilane, each with distinct properties and applications .
Properties
Molecular Formula |
C4H9O3Si |
|---|---|
Molecular Weight |
133.20 g/mol |
InChI |
InChI=1S/C4H9O3Si/c1-5-4(8,6-2)7-3/h1-3H3 |
InChI Key |
ZHERPVLBGALJPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)(OC)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















